N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride
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Overview
Description
N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride is a synthetic compound with potential applications in various scientific fields This compound is characterized by its complex structure, which includes multiple methylamino groups and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride typically involves multiple steps:
Initial Formation of the Propanamide Backbone: This can be achieved through the reaction of a suitable acyl chloride with a primary amine under controlled conditions.
Introduction of Methylamino Groups: Methylation of the amine groups can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow reactors might also be employed to streamline the process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamino groups, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxo derivatives with increased functionalization.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Alkylated products with modified side chains.
Scientific Research Applications
N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide;hydrochloride
- N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]pentanamide;hydrochloride
Uniqueness
N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-9-5-4-8(13)11(3)6-7(12)10-2;/h9H,4-6H2,1-3H3,(H,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJBZTGWQGUGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N(C)CC(=O)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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